molecular formula C20H18ClNO2 B4763572 5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline

5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline

Cat. No.: B4763572
M. Wt: 339.8 g/mol
InChI Key: ROHFSXUDWIPNNY-UHFFFAOYSA-N
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Description

5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a chloro group at the 5-position and an ethoxyethoxy side chain linked to a dihydroindenyl moiety.

Properties

IUPAC Name

5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c21-18-8-9-19(20-17(18)5-2-10-22-20)24-12-11-23-16-7-6-14-3-1-4-15(14)13-16/h2,5-10,13H,1,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFSXUDWIPNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCOC3=C4C(=C(C=C3)Cl)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Chlorination: The quinoline core is then chlorinated at the 5-position using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Introduction of the ethoxyethoxy side chain: The ethoxyethoxy side chain can be introduced through an etherification reaction. This involves the reaction of the chlorinated quinoline with 2-(2,3-dihydro-1H-inden-5-yloxy)ethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups to their corresponding reduced forms.

    Substitution: The chloro group at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-8-hydroxyquinoline: A related compound with a hydroxyl group instead of the ethoxyethoxy side chain.

    5-chloro-8-methoxyquinoline: A similar compound with a methoxy group instead of the ethoxyethoxy side chain.

    5-chloro-8-ethoxyquinoline: A compound with an ethoxy group instead of the ethoxyethoxy side chain.

Uniqueness

5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline is unique due to the presence of the dihydroindenyl moiety, which can impart distinct biological and chemical properties. This structural feature may enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline
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5-chloro-8-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]quinoline

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